molecular formula C10H13N5Na3O12P3 B8002965 2'-Deoxyadenosine-5'-triphosphate trisodium salt

2'-Deoxyadenosine-5'-triphosphate trisodium salt

Cat. No.: B8002965
M. Wt: 557.13 g/mol
InChI Key: VEESQMCFNINIMU-PWDLANNDSA-K
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Description

2’-Deoxyadenosine-5’-triphosphate trisodium salt is a nucleotide analog used extensively in molecular biology and biochemistry. It is composed of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate residues. This compound is crucial for DNA synthesis and repair, serving as a substrate for DNA polymerases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-triphosphate trisodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-5’-triphosphate trisodium salt involves large-scale chemical synthesis using automated synthesizers. These systems can precisely control the addition of reagents and the reaction environment, ensuring consistent quality and scalability. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-triphosphate trisodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in enzymatic reactions catalyzed by DNA polymerases and other nucleotidyl transferases .

Common Reagents and Conditions

Common reagents used in the reactions involving 2’-Deoxyadenosine-5’-triphosphate trisodium salt include DNA polymerases, nucleotidyl transferases, and various buffer solutions to maintain optimal pH and ionic strength. The reactions are typically carried out at physiological temperatures (37°C) to mimic cellular conditions .

Major Products Formed

The major products formed from the reactions involving 2’-Deoxyadenosine-5’-triphosphate trisodium salt are extended DNA strands during DNA synthesis and repair processes. Additionally, it can form pyrophosphate as a byproduct during the incorporation into DNA .

Scientific Research Applications

2’-Deoxyadenosine-5’-triphosphate trisodium salt is widely used in various scientific research applications:

    Chemistry: It is used in the synthesis of oligonucleotides and as a substrate in enzymatic assays.

    Biology: It plays a crucial role in DNA replication, repair, and sequencing techniques such as PCR (Polymerase Chain Reaction) and Sanger sequencing.

    Medicine: It is used in diagnostic assays and therapeutic research, particularly in the study of genetic disorders and the development of antiviral drugs.

    Industry: It is employed in the production of DNA-based products and biotechnological applications.

Mechanism of Action

2’-Deoxyadenosine-5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The enzyme catalyzes the addition of the nucleotide to the growing DNA strand, releasing pyrophosphate in the process. This incorporation is essential for the elongation of the DNA molecule and the maintenance of genetic information .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyguanosine-5’-triphosphate trisodium salt
  • 2’-Deoxycytidine-5’-triphosphate disodium salt
  • 2’-Deoxythymidine-5’-triphosphate sodium salt

Uniqueness

2’-Deoxyadenosine-5’-triphosphate trisodium salt is unique due to its specific role in DNA synthesis and repair. While other deoxynucleotides also participate in these processes, the adenine base provides unique hydrogen bonding properties that are crucial for the stability and function of the DNA double helix .

Properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESQMCFNINIMU-PWDLANNDSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na3O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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